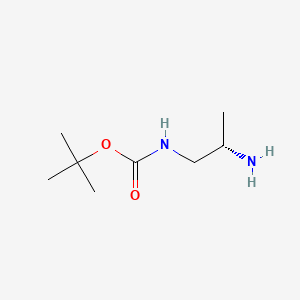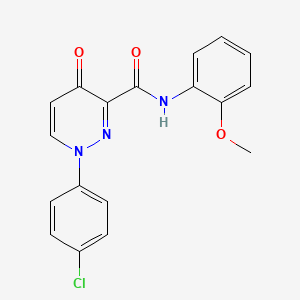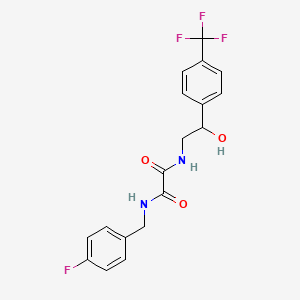
2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, with the bromophenyl and chloromethyl groups attached at the 2- and 5-positions, respectively. The bromine and chlorine atoms are halogens, which are often involved in various chemical reactions due to their high electronegativity .Chemical Reactions Analysis
The bromophenyl and chloromethyl groups in the compound could potentially undergo various substitution reactions. The oxadiazole ring might also participate in reactions, especially if catalyzed by certain reagents or under specific conditions .Scientific Research Applications
Synthesis and Applications in Material Science The 1,3,4-oxadiazole derivatives have been studied extensively for their unique properties, leading to a variety of applications. Notably, derivatives of 2,5-disubstituted 1,3,4-oxadiazole compounds are recognized for their antimicrobial activities and potential in material sciences. For instance, these derivatives show significant promise in the field of optoelectronics due to their optical limiting behavior, which is crucial for developing new technologies. This has been demonstrated by the synthesis of new 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl, showcasing potential applications in optoelectronic devices due to their behavior as optical limiters at certain wavelengths (Chandrakantha et al., 2011). Moreover, research on the synthesis and spectral properties of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives has provided insights into their UV absorption and photoluminescent properties, suggesting their relevance in material sciences (Liu Yu et al., 2006).
Catalyst-Free and Eco-Friendly Synthesis The development of eco-friendly and efficient synthesis methods for these compounds is also an area of significant interest. For example, a green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles has been developed, featuring high yields and a water-based reaction medium, signifying an environmentally friendly approach (F.-J. Zhu et al., 2015).
Biological and Chemical Properties In addition to their material science applications, 1,3,4-oxadiazole derivatives are noted for their biological activities. Various synthetic approaches and characterizations of these compounds have been explored to harness their potential in medical and chemical applications. This includes the synthesis of novel derivatives to analyze their anti-inflammatory, analgesic, and antimicrobial activities, offering a wide range of potential applications in the pharmaceutical industry (Husain & Ajmal, 2009).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin. It’s also important to consider potential reactivity hazards, such as reactivity with oxidizing agents .
Future Directions
The future research directions for this compound would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it shows unique reactivity or catalytic activity, it could be studied in the context of synthetic chemistry .
Properties
IUPAC Name |
2-(4-bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZRXTXSRJLBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2871600.png)
![1-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]urea](/img/structure/B2871601.png)



![Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2871608.png)



![N-(4-fluorobenzyl)-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2871614.png)
![2-(3-(Dimethylamino)propyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2871618.png)
![5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2871619.png)


